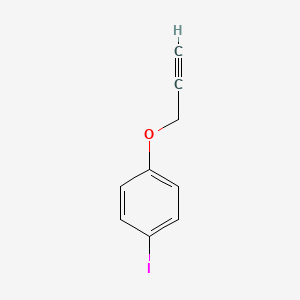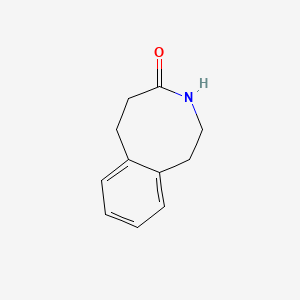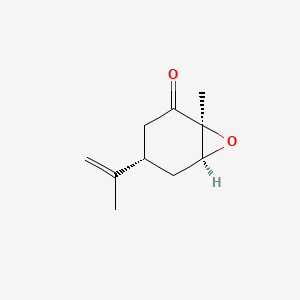
3-(3,4-二氯苯基)丙醇
描述
“3-(3,4-Dichlorophenyl)propan-1-ol” is a chemical compound with the CAS Number: 39960-05-9 . It has a molecular weight of 205.08 . The IUPAC name for this compound is 3-(3,4-dichlorophenyl)-1-propanol . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “3-(3,4-Dichlorophenyl)propan-1-ol” involves the reaction of 3-(4-chlorophenyl)propanoic acid with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20°C under an inert atmosphere . This is followed by a reaction with Rochelle’s salt in tetrahydrofuran at 0 - 20°C .Molecular Structure Analysis
The molecular formula of “3-(3,4-Dichlorophenyl)propan-1-ol” is C9H10Cl2O . The InChI code for this compound is 1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2 .Physical and Chemical Properties Analysis
“3-(3,4-Dichlorophenyl)propan-1-ol” is a liquid at room temperature . It has a molecular weight of 205.08 .科学研究应用
合成及化学性质
- 查耳酮衍生物合成: 3-(3,4-二氯苯基)丙醇衍生物用于通过碱催化的克莱森-施密特缩合反应合成查耳酮化合物。这些化合物表现出一定的二面角和分子内氢键,有利于它们的稳定性和化学性质(Salian 等,2018)。
生物和药物研究
- 抗真菌应用: 3-(3,4-二氯苯基)丙醇衍生物已显示出对各种念珠菌属的抗真菌活性。这表明潜在的药物应用,特别是在开发抗真菌剂方面(Lima-Neto 等,2012)。
- 抗菌和抗自由基活性: 合成的 3-(3,4-二氯苯基)丙醇衍生物已被测试对金黄色葡萄球菌和大肠杆菌等病原体的抗菌活性,以及它们的抗氧化性能。这些发现表明在开发抗菌剂和抗氧化剂方面具有潜在作用(Čižmáriková 等,2020)。
光谱和分子研究
- 分子结构分析: 涉及 3-(3,4-二氯苯基)丙醇衍生物的研究包括分子结构、光谱和量子化学计算的研究。这些研究提供了对分子电子性质及其在材料科学和分子工程中的潜在应用的见解(Sivakumar 等,2021)。
溶解度和化学反应
- 溶解度研究: 3-(3,4-二氯苯基)丙醇衍生物在各种有机溶剂中的溶解度已被测量,为其在化学合成和药物制剂中的应用提供了关键数据(Li 等,2007)。
光致反应性
- 光致反应性研究: 已探索衍生物在光解条件下的反应性,表明在聚合过程和材料科学中具有潜在应用。这项研究阐明了这些化合物在特定光诱导条件下的行为(Rosspeintner 等,2009)。
缓蚀
- 缓蚀: 3-(3,4-二氯苯基)丙醇衍生物已被研究其作为缓蚀剂的潜力。这表明在材料科学中的应用,特别是在保护金属免受腐蚀方面(Gao 等,2007)。
安全和危害
The safety information for “3-(3,4-Dichlorophenyl)propan-1-ol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
属性
IUPAC Name |
3-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFPSLHLQXSDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3383140.png)


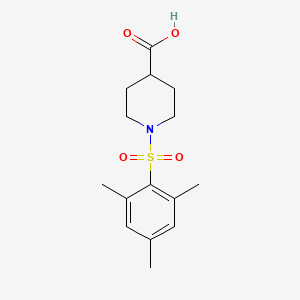
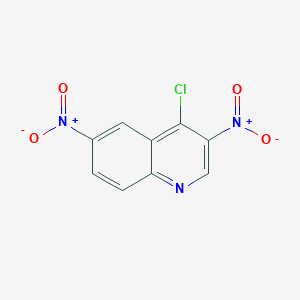

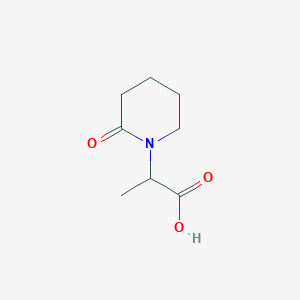

![3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3383187.png)
